molecular formula C18H19N3O3 B11474287 2-Amino-3-[(3,4-dimethoxyphenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile

2-Amino-3-[(3,4-dimethoxyphenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile

Cat. No.: B11474287
M. Wt: 325.4 g/mol
InChI Key: MRDFHEIWHLIDCZ-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dimethoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indolizine ring, a benzoyl group, and a carbonitrile group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-dimethoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is to use 3,4-dimethoxybenzoic acid as a precursor. The synthetic route may involve the following steps:

    Formation of the Benzoyl Intermediate: 3,4-dimethoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Cyclization: The benzoyl chloride is then reacted with an appropriate amine to form the benzoyl intermediate.

    Indolizine Ring Formation: The benzoyl intermediate undergoes cyclization with a suitable reagent to form the indolizine ring.

    Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,4-dimethoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

2-amino-3-(3,4-dimethoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dimethoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide
  • 2-amino-3-(3,4-dimethoxybenzoyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone

Uniqueness

2-amino-3-(3,4-dimethoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile is unique due to its specific structural features, such as the combination of an indolizine ring, a benzoyl group, and a carbonitrile group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

2-amino-3-(3,4-dimethoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile

InChI

InChI=1S/C18H19N3O3/c1-23-14-7-6-11(9-15(14)24-2)18(22)17-16(20)12(10-19)13-5-3-4-8-21(13)17/h6-7,9H,3-5,8,20H2,1-2H3

InChI Key

MRDFHEIWHLIDCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2CCCC3)C#N)N)OC

Origin of Product

United States

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